

# A Technical Guide to the Spectroscopic Profile of Ethyl 2-phenylthiazole-5-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-phenylthiazole-5-carboxylate

Cat. No.: B176896

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 2-phenylthiazole-5-carboxylate** (CAS No. 172678-67-0). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Molecular Structure

IUPAC Name: Ethyl 2-phenyl-1,3-thiazole-5-carboxylate Molecular Formula:  $C_{12}H_{11}NO_2S$

Molecular Weight: 233.29 g/mol

## Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **Ethyl 2-phenylthiazole-5-carboxylate** and its close structural analogs. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1:  $^1H$  NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.30	s	1H	H-4 (thiazole)	The proton on the thiazole ring is expected to be a singlet in the aromatic region.
~7.95 - 7.90	m	2H	H-2', H-6' (phenyl)	Protons ortho to the thiazole substituent on the phenyl ring.
~7.50 - 7.40	m	3H	H-3', H-4', H-5' (phenyl)	Protons meta and para to the thiazole substituent on the phenyl ring.
4.35	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	Ethyl ester methylene protons, showing a quartet due to coupling with the methyl protons.
1.35	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	Ethyl ester methyl protons, showing a triplet due to coupling with the methylene protons.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~168.0	C=O (ester)	Carbonyl carbon of the ethyl ester.
~162.0	C-2 (thiazole)	Carbon of the thiazole ring attached to the phenyl group.
~145.0	C-5 (thiazole)	Carbon of the thiazole ring attached to the carboxylate group.
~135.0	C-4 (thiazole)	CH carbon of the thiazole ring.
~132.0	C-1' (phenyl)	Quaternary carbon of the phenyl ring attached to the thiazole.
~130.0	C-4' (phenyl)	Para carbon of the phenyl ring.
~129.0	C-3', C-5' (phenyl)	Meta carbons of the phenyl ring.
~126.0	C-2', C-6' (phenyl)	Ortho carbons of the phenyl ring.
~61.0	-OCH <sub>2</sub> CH <sub>3</sub>	Methylene carbon of the ethyl ester.
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>	Methyl carbon of the ethyl ester.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
~3100	Medium	C-H stretch (aromatic)	Characteristic for C-H bonds on the phenyl and thiazole rings.
~2980	Medium	C-H stretch (aliphatic)	Characteristic for C-H bonds of the ethyl group.
~1720	Strong	C=O stretch (ester)	A strong, sharp absorption is expected for the ester carbonyl group.
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)	Phenyl and thiazole ring skeletal vibrations.
~1250	Strong	C-O stretch (ester)	Asymmetric C-O-C stretching of the ester group.
~1100	Medium	C-N stretch (thiazole)	Thiazole ring vibration.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Ion	Notes
233.05	$[M]^+$	Molecular ion peak corresponding to $C_{12}H_{11}NO_2S$ .
205	$[M - C_2H_4]^+$	Loss of ethene from the ethyl ester.
188	$[M - OCH_2CH_3]^+$	Loss of the ethoxy group.
160	$[M - COOCH_2CH_3]^+$	Loss of the entire ethyl carboxylate group.
103	$[C_6H_5CN]^+$	Fragment corresponding to benzonitrile.
77	$[C_6H_5]^+$	Phenyl cation.

## Experimental Protocols

A plausible and widely used method for the synthesis of **Ethyl 2-phenylthiazole-5-carboxylate** is the Suzuki-Miyaura cross-coupling reaction. A general protocol is provided below.

Synthesis of **Ethyl 2-phenylthiazole-5-carboxylate** via Suzuki-Miyaura Coupling

Materials:

- Ethyl 2-bromothiazole-5-carboxylate
- Phenylboronic acid
- Palladium(II) acetate ( $Pd(OAc)_2$ )
- Triphenylphosphine ( $PPh_3$ )
- Potassium carbonate ( $K_2CO_3$ )
- Toluene
- Ethanol

- Water

#### Procedure:

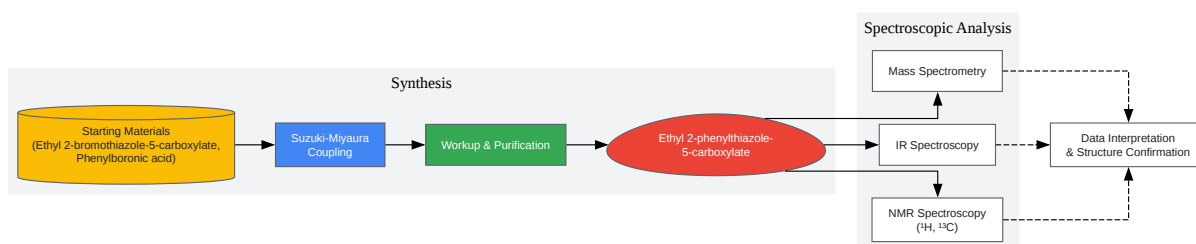
- To a round-bottom flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Ethyl 2-phenylthiazole-5-carboxylate** as a solid.

#### Spectroscopic Analysis Protocol:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent, with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.
- Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 2-phenylthiazole-5-carboxylate**.



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Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **Ethyl 2-phenylthiazole-5-carboxylate**. Researchers are encouraged to perform their own experimental verification of this data upon synthesis of the compound.

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